

Spectroscopic Profile of 6-Chloroindole: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloroindole

Cat. No.: B017816

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Introduction

6-Chloroindole is a halogenated derivative of indole, a prominent heterocyclic aromatic compound. The indole scaffold is a core structural component in a multitude of biologically active molecules, including pharmaceuticals and natural products. A thorough understanding of the spectroscopic characteristics of **6-chloroindole** is fundamental for its identification, characterization, and the development of new synthetic methodologies and potential therapeutic agents. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **6-chloroindole**, complete with detailed experimental protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR spectra of **6-chloroindole** provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.

^1H NMR Spectral Data

The ^1H NMR spectrum of **6-chloroindole**, typically recorded in deuterated chloroform (CDCl_3), exhibits distinct signals for the aromatic and pyrrolic protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.00	br s	-	H-1 (N-H)
7.53	d	8.4	H-4
7.31	d	1.8	H-7
7.12	dd	8.4, 1.8	H-5
7.09	m	-	H-2
6.51	m	-	H-3

br s: broad singlet, d: doublet, dd: doublet of doublets, m: multiplet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of **6-chloroindole**.

Chemical Shift (δ) ppm	Assignment
136.2	C-7a
128.5	C-6
125.1	C-2
122.0	C-3a
121.8	C-4
120.0	C-5
110.8	C-7
102.6	C-3

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **6-chloroindole** (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane

(TMS) is typically used as an internal standard ($\delta = 0.00$ ppm).

Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz.

^1H NMR Parameters:

- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32.
- Spectral Width: 0-12 ppm.

^{13}C NMR Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 512-1024.
- Spectral Width: 0-160 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **6-chloroindole** shows characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and the C-Cl bond.

Wavenumber (cm ⁻¹)	Intensity	Assignment (Vibrational Mode)
~3400	Medium, Sharp	N-H stretch
3100-3000	Medium	Aromatic C-H stretch
~1610, ~1460	Medium to Strong	Aromatic C=C stretching
~1340	Medium	C-N stretch
~800	Strong	C-H out-of-plane bending (aromatic)
~750	Strong	C-Cl stretch

Experimental Protocol for IR Spectroscopy

Sample Preparation: For solid samples like **6-chloroindole**, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.

- ATR: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
- KBr Pellet: A few milligrams of **6-chloroindole** are finely ground with anhydrous KBr powder and pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Parameters:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.

- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **6-chloroindole** shows a distinct molecular ion peak and several characteristic fragment ions.[\[1\]](#)[\[2\]](#)[\[3\]](#)

m/z	Relative Intensity (%)	Assignment
153	~33	$[M+2]^+$ (due to ^{37}Cl isotope)
151	100	$[M]^+$ (Molecular ion, $\text{C}_8\text{H}_6\text{ClN}^+$)
116	~15	$[M-\text{Cl}]^+$
89	~20	$[M-\text{Cl}-\text{HCN}]^+$

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube.

Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds like **6-chloroindole**.

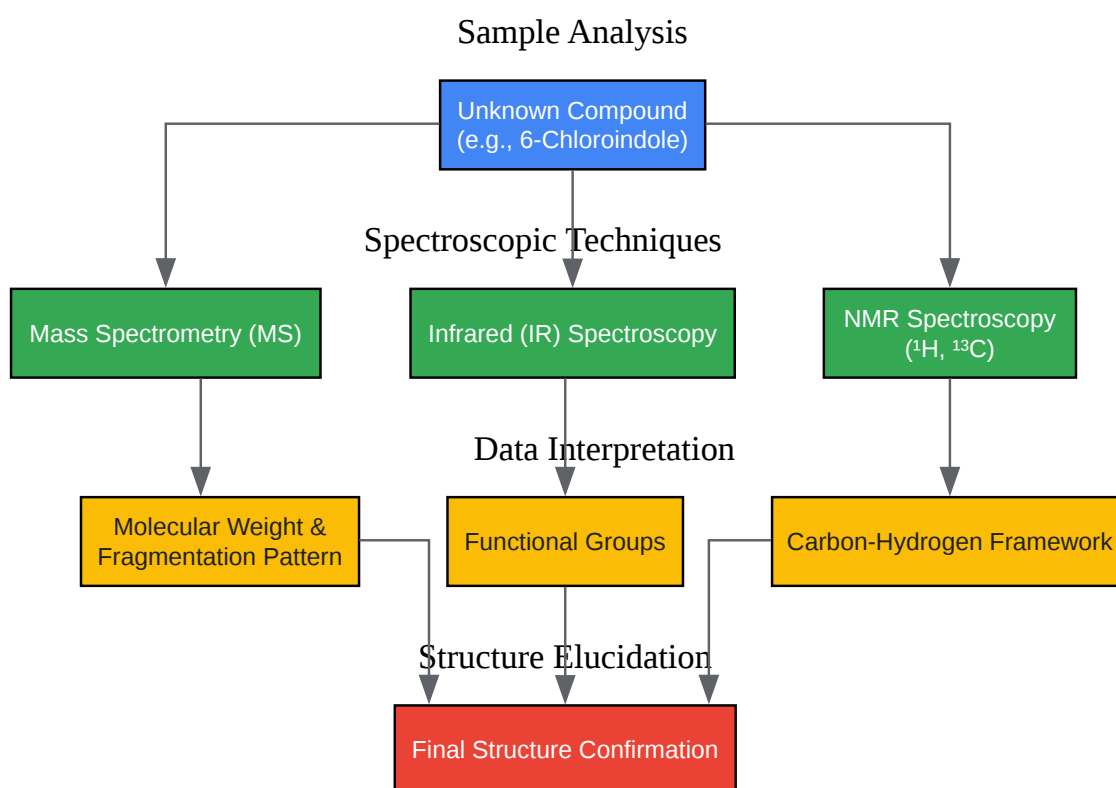
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with an EI source is used.

Parameters:

- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 40-400.

Spectroscopic Analysis Workflow

The identification and structural elucidation of an organic compound like **6-chloroindole** typically follows a systematic workflow involving multiple spectroscopic techniques.



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A flowchart illustrating the general workflow for spectroscopic analysis.

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